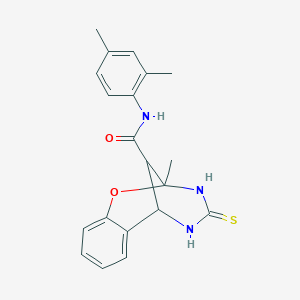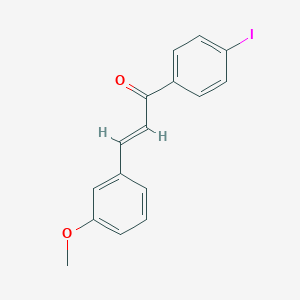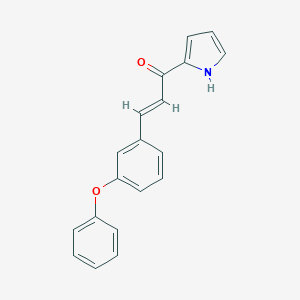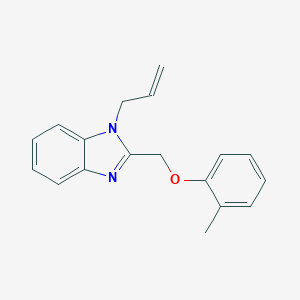![molecular formula C27H21F3N2O4S2 B384205 9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B384205.png)
9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolo ring: This can be achieved through the reaction of a suitable thiol with a halogenated precursor under basic conditions.
Cyclization: The intermediate is then subjected to cyclization reactions to form the core structure of the compound.
Functional Group Introduction: The methoxyphenyl and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Cyclization and Functionalization: The final steps involve further cyclization and functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials with specific properties.
Biological Studies: The compound can be used in biological studies to understand its interactions with various biomolecules and its potential effects on biological systems.
作用機序
The mechanism of action of 10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione: shares similarities with other compounds that have thiazolo and thiopyrano rings, as well as those with methoxyphenyl and trifluoromethylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and physical properties. This makes it distinct from other similar compounds and potentially useful for specific applications where these properties are advantageous.
特性
分子式 |
C27H21F3N2O4S2 |
|---|---|
分子量 |
558.6g/mol |
IUPAC名 |
9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C27H21F3N2O4S2/c1-36-14-7-5-11(6-8-14)17-18-15-10-16(21(18)37-23-22(17)38-26(35)31-23)20-19(15)24(33)32(25(20)34)13-4-2-3-12(9-13)27(28,29)30/h2-9,15-21H,10H2,1H3,(H,31,35) |
InChIキー |
NSQOUZPPLNSZLX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F |
正規SMILES |
COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8,8-Trimethyl-3-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B384122.png)

![N-(2,4-dimethylphenyl)-9,10-dimethyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide](/img/structure/B384127.png)




![1-[1,1'-biphenyl]-4-yl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384139.png)
![5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384140.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B384141.png)

![1-[1,1'-biphenyl]-4-yl-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384143.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384144.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B384145.png)
